Benzyl alcohol, 5-amino-2-(octyloxy)-
CAS No.: 5804-62-6
Cat. No.: VC0520939
Molecular Formula: C15H25NO2
Molecular Weight: 251.36 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 5804-62-6 |
---|---|
Molecular Formula | C15H25NO2 |
Molecular Weight | 251.36 g/mol |
IUPAC Name | (5-amino-2-octoxyphenyl)methanol |
Standard InChI | InChI=1S/C15H25NO2/c1-2-3-4-5-6-7-10-18-15-9-8-14(16)11-13(15)12-17/h8-9,11,17H,2-7,10,12,16H2,1H3 |
Standard InChI Key | OBBIUTKBYBFQRJ-UHFFFAOYSA-N |
SMILES | CCCCCCCCOC1=C(C=C(C=C1)N)CO |
Canonical SMILES | CCCCCCCCOC1=C(C=C(C=C1)N)CO |
Appearance | Solid powder |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition
The compound has the molecular formula C₁₅H₂₅NO₂, a molar mass of 251.36 g/mol, and an exact mass of 251.19 g/mol . Its IUPAC name, (5-amino-2-octoxyphenyl)methanol, reflects the substitution pattern: an amino group at the 5-position, an octyloxy chain at the 2-position, and a hydroxymethyl group on the benzene ring .
Structural Representation
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3D Conformation: The octyloxy chain introduces significant hydrophobicity, while the amino and alcohol groups enable hydrogen bonding, influencing solubility and reactivity .
Table 1: Key Structural Descriptors
Property | Value | Source |
---|---|---|
Molecular Formula | C₁₅H₂₅NO₂ | |
Molecular Weight | 251.36 g/mol | |
CAS Registry | 5804-62-6 | |
XLogP3 (Partition Coeff) | ~5.1 (estimated) |
Synthesis and Manufacturing
Challenges in Synthesis
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Steric Hindrance: The bulky octyloxy group may slow reaction kinetics, necessitating elevated temperatures or prolonged reaction times .
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Purification: The compound’s low solubility in aqueous media complicates isolation, often requiring chromatographic techniques .
Physicochemical Properties
Table 2: Physicochemical Profile
Property | Value | Source |
---|---|---|
Density | 1.025 g/cm³ | |
Storage Conditions | -20°C (long-term) | |
Stability | >3 years if stored anhydrous |
Biological and Pharmacological Relevance
Bioactivity
As a bioactive chemical, 5-amino-2-(octyloxy)benzyl alcohol may serve as:
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Antimicrobial Agent: Structural analogs with amino-alkoxy motifs show activity against Gram-positive bacteria .
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Drug Intermediate: The amino and alcohol groups facilitate conjugation with APIs (e.g., via esterification or amidation) .
Industrial and Regulatory Considerations
Applications
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Pharmaceuticals: Intermediate in synthesizing kinase inhibitors or antimicrobial agents .
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Cosmetics: Potential preservative due to benzyl alcohol’s antimicrobial properties .
Future Directions
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